Cas no 1261852-49-6 (2-(bromomethyl)-5-methoxyphenol)

2-(bromomethyl)-5-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-HYDROXY-4-METHOXYBENZYL BROMIDE
- 2-(bromomethyl)-5-methoxyphenol
-
- インチ: 1S/C8H9BrO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,5H2,1H3
- InChIKey: CZOCGHVLOXBWCO-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1O)OC
計算された属性
- せいみつぶんしりょう: 215.97859 g/mol
- どういたいしつりょう: 215.97859 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- ぶんしりょう: 217.06
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(bromomethyl)-5-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014003116-250mg |
2-Hydroxy-4-methoxybenzyl bromide |
1261852-49-6 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
Enamine | EN300-1894400-0.1g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 0.1g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1894400-10.0g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 10g |
$3683.0 | 2023-06-02 | ||
Enamine | EN300-1894400-0.05g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 0.05g |
$504.0 | 2023-09-18 | ||
Enamine | EN300-1894400-0.5g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 0.5g |
$575.0 | 2023-09-18 | ||
Alichem | A014003116-500mg |
2-Hydroxy-4-methoxybenzyl bromide |
1261852-49-6 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Enamine | EN300-1894400-5g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 5g |
$1737.0 | 2023-09-18 | ||
Alichem | A014003116-1g |
2-Hydroxy-4-methoxybenzyl bromide |
1261852-49-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Enamine | EN300-1894400-2.5g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 2.5g |
$1174.0 | 2023-09-18 | ||
Enamine | EN300-1894400-5.0g |
2-(bromomethyl)-5-methoxyphenol |
1261852-49-6 | 5g |
$2485.0 | 2023-06-02 |
2-(bromomethyl)-5-methoxyphenol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
2-(bromomethyl)-5-methoxyphenolに関する追加情報
Research Briefing on 2-(Bromomethyl)-5-methoxyphenol (CAS: 1261852-49-6) in Chemical Biology and Pharmaceutical Applications
The compound 2-(bromomethyl)-5-methoxyphenol (CAS: 1261852-49-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and medicinal chemistry. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The findings presented here are based on a thorough review of recent academic literature, patents, and industry reports.
Recent studies have highlighted the role of 2-(bromomethyl)-5-methoxyphenol as a key intermediate in the synthesis of various bioactive molecules. Its bromomethyl and methoxyphenol functional groups make it a valuable building block for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of small-molecule inhibitors targeting specific kinase pathways involved in cancer progression.
In addition to its synthetic applications, the biological activity of 2-(bromomethyl)-5-methoxyphenol itself has been investigated. Preliminary in vitro studies suggest that the compound exhibits moderate antimicrobial activity against certain Gram-positive bacteria, as reported in a recent issue of Bioorganic & Medicinal Chemistry Letters. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic value.
The safety profile and pharmacokinetic properties of 2-(bromomethyl)-5-methoxyphenol have also been subjects of recent investigation. A 2024 toxicology study published in Chemical Research in Toxicology evaluated the compound's acute toxicity and metabolic pathways, providing valuable data for future drug development efforts. These findings are particularly relevant given the increasing interest in phenol-based compounds as potential drug candidates.
From a technical perspective, recent advancements in the synthesis of 2-(bromomethyl)-5-methoxyphenol have focused on improving yield and purity while reducing environmental impact. A green chemistry approach developed by researchers at MIT and published in ACS Sustainable Chemistry & Engineering in early 2024 demonstrated a novel catalytic method for its production that significantly reduces waste generation compared to traditional bromination methods.
Looking forward, the potential applications of 2-(bromomethyl)-5-methoxyphenol appear promising but require further exploration. Current research gaps include the need for more comprehensive structure-activity relationship studies and in vivo evaluations of its therapeutic potential. The compound's versatility as a synthetic intermediate suggests it will continue to play an important role in medicinal chemistry research in the coming years.
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